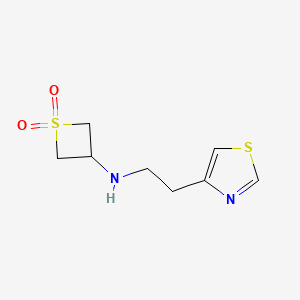
3-((2-(Thiazol-4-yl)ethyl)amino)thietane 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-(Thiazol-4-yl)ethyl)amino)thietane 1,1-dioxide is a heterocyclic compound that features a thiazole ring and a thietane ring with a sulfone group The thiazole ring, which contains both sulfur and nitrogen atoms, is known for its aromaticity and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(Thiazol-4-yl)ethyl)amino)thietane 1,1-dioxide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. This reaction forms the thiazole nucleus.
Attachment of the Ethylamine Group: The thiazole ring is then reacted with 2-bromoethylamine to introduce the ethylamine group at the 2-position of the thiazole ring.
Formation of the Thietane Ring: The final step involves the cyclization of the intermediate with a suitable sulfone precursor to form the thietane ring with a sulfone group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions, particularly at the 2- and 5-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学的研究の応用
3-((2-(Thiazol-4-yl)ethyl)amino)thietane 1,1-dioxide has several applications in scientific research:
Medicinal Chemistry: The compound’s thiazole ring is a common motif in many biologically active molecules, including antimicrobial, antifungal, and anticancer agents.
Materials Science: The unique structure of the compound makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biochemical pathways and interactions due to its ability to interact with biological molecules.
作用機序
The mechanism of action of 3-((2-(Thiazol-4-yl)ethyl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The sulfone group can also participate in redox reactions, affecting cellular processes. The exact pathways and targets would depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir contain the thiazole ring and exhibit similar biological activities.
Thietane Derivatives: Compounds with the thietane ring are less common but can exhibit unique chemical properties due to the strained ring system.
Uniqueness
3-((2-(Thiazol-4-yl)ethyl)amino)thietane 1,1-dioxide is unique due to the combination of the thiazole and thietane rings with a sulfone group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields .
特性
分子式 |
C8H12N2O2S2 |
|---|---|
分子量 |
232.3 g/mol |
IUPAC名 |
1,1-dioxo-N-[2-(1,3-thiazol-4-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C8H12N2O2S2/c11-14(12)4-8(5-14)9-2-1-7-3-13-6-10-7/h3,6,8-9H,1-2,4-5H2 |
InChIキー |
VJOZSSAUOFJGJD-UHFFFAOYSA-N |
正規SMILES |
C1C(CS1(=O)=O)NCCC2=CSC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


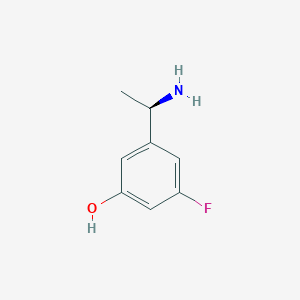
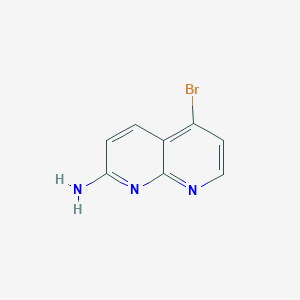


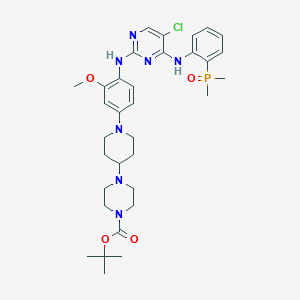


![(1S,4S)-6-(Difluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B12954979.png)
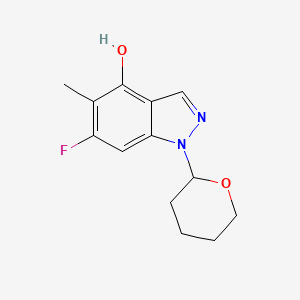
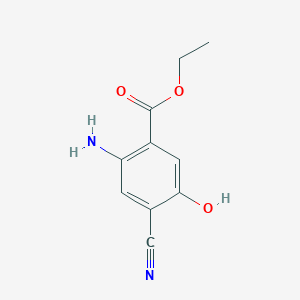

![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione](/img/structure/B12954998.png)
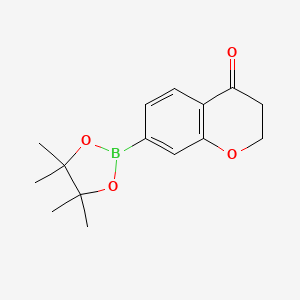
![(2R,3R,4S,5R)-2-[12-(1-benzofuran-2-yl)-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12955011.png)
